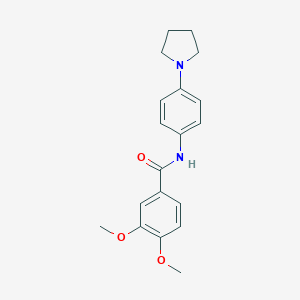![molecular formula C23H21N3O3 B278581 3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278581.png)
3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is an organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.4 g/mol. This compound is characterized by its complex structure, which includes a benzamide core, a pyridine ring, and a benzoxazole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves several steps. One common method includes the reaction of 3-butoxybenzoic acid with 2-amino-3-pyridinecarboxylic acid to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the amidation of the benzoxazole intermediate with benzoyl chloride under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoxazole moiety, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
3-butoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but with slight modifications, such as different substituents on the benzamide or pyridine rings.
Benzoxazole derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole share the benzoxazole core but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-12-28-19-8-4-6-16(13-19)22(27)25-18-9-10-21-20(14-18)26-23(29-21)17-7-5-11-24-15-17/h4-11,13-15H,2-3,12H2,1H3,(H,25,27) |
InChI Key |
PUZWNHYYWRSSNU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-BENZOFURAN-2-CARBONYL)-3-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-[4-(3-BROMO-4-METHOXYBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)
![3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278522.png)
![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
